1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound belonging to the family of pyrazolopyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves the condensation of a preformed pyrazole with a pyridine derivative. One common method involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another approach includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid .
Industrial Production Methods
Industrial production methods for this compound are generally based on the same synthetic routes used in laboratory settings but are scaled up to accommodate larger quantities. These methods often involve optimizing reaction conditions to improve yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure but may have different substituents at various positions.
1H-Pyrrolo[2,3-b]pyridines: These compounds have a similar bicyclic structure but differ in the arrangement of nitrogen atoms within the rings.
Uniqueness
1-Ethyl-6-phenyl-N-2-pyridinyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethyl and phenyl groups, along with the pyridinyl moiety, can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .
Properties
CAS No. |
1011398-53-0 |
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Molecular Formula |
C20H17N5O |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
1-ethyl-6-phenyl-N-pyridin-2-ylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H17N5O/c1-2-25-19-16(13-22-25)15(20(26)24-18-10-6-7-11-21-18)12-17(23-19)14-8-4-3-5-9-14/h3-13H,2H2,1H3,(H,21,24,26) |
InChI Key |
CJFCMLJBWRCSNW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=N1)C(=CC(=N2)C3=CC=CC=C3)C(=O)NC4=CC=CC=N4 |
Origin of Product |
United States |
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